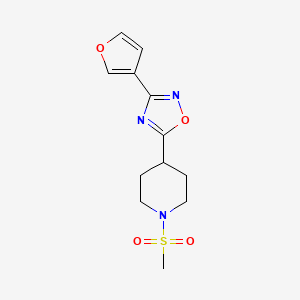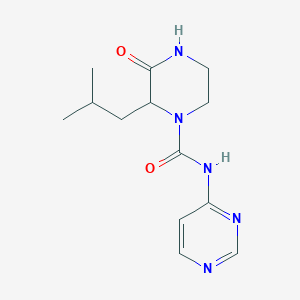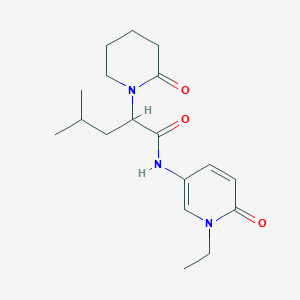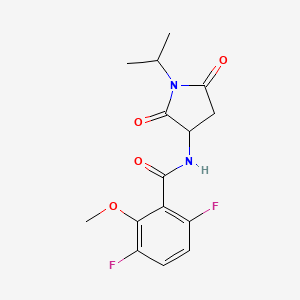![molecular formula C17H30N4O3 B7042771 [1-[4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea](/img/structure/B7042771.png)
[1-[4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea: is a complex organic compound featuring a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea typically involves multiple steps, starting from commercially available precursors. One common route includes the acylation of piperidine derivatives followed by urea formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for cost-effectiveness and scalability, often employing automated systems for precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [1-[4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in medicinal chemistry .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects, depending on their specific structural modifications .
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [1-[4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in key signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidine itself, piperidinone, and various substituted piperidines.
Urea derivatives: Compounds such as thiourea and N,N’-disubstituted ureas share structural similarities.
Uniqueness
What sets [1-[4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
[1-[4-methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3/c1-12(2)11-14(21-8-4-3-5-15(21)22)16(23)20-9-6-13(7-10-20)19-17(18)24/h12-14H,3-11H2,1-2H3,(H3,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTINMLZFBUDPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(CC1)NC(=O)N)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide](/img/structure/B7042724.png)
![(1-Hydroxycyclohexyl)-[4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7042731.png)

![5-Butan-2-yl-3-imidazo[1,2-a]pyrazin-3-yl-1,2,4-oxadiazole](/img/structure/B7042747.png)

![(3R)-3-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine](/img/structure/B7042757.png)
![N-[[2-(2-methoxyethoxy)-4-methylphenyl]methyl]-2,2,6-trimethylmorpholine-4-carboxamide](/img/structure/B7042770.png)
![6-[2-(2,3-difluorophenyl)acetyl]-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7042774.png)
![Morpholin-4-yl-[1-(4-pyrrolidin-1-ylpyridine-2-carbonyl)piperidin-2-yl]methanone](/img/structure/B7042777.png)
![N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-2-(4-methyl-2-oxopyridin-1-yl)acetamide](/img/structure/B7042780.png)

![1-[4-(4-Pyrrolidin-1-ylpyridine-2-carbonyl)morpholin-3-yl]propan-2-one](/img/structure/B7042797.png)
![2-(2-methylcyclohexyl)oxy-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide](/img/structure/B7042804.png)
